molecular formula C11H6ClN3O2S B2815041 N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919758-78-4

N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2815041
CAS RN: 919758-78-4
M. Wt: 279.7
InChI Key: UTHGFGZHTMUTEP-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are a group of azole heterocycles that are aromatic five-membered rings containing one sulfur and one nitrogen atom . They have been the subject of extensive research due to their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “this compound” are not available in the retrieved resources.

Scientific Research Applications

Antimicrobial Applications

N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide derivatives have shown considerable promise in antimicrobial studies. For instance, novel thiazolidin-4-ones and azetidin-2-ones synthesized from derivatives of this compound exhibited moderate to good antimicrobial inhibition against a range of Gram-positive and Gram-negative bacteria, as well as against several fungi. The azetidin-2-ones derivatives were particularly noted for their activity against pathogenic bacterial and fungal strains (Gilani et al., 2016). Additionally, 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives from similar carboxamide derivatives showcased moderate to good inhibition across various pathogenic bacteria and fungi (Gilani et al., 2011).

Antitumor and Anticancer Activities

Research into this compound derivatives has also extended into the realm of cancer treatment. A study on substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, which are structurally related, identified these compounds as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines (Lombardo et al., 2004). Novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and showed promising anticancer activity against various cancer cell lines, highlighting the potential of such compounds in oncology (Cai et al., 2016).

Antiviral Research

In the field of antiviral research, derivatives of this compound have been explored for their potential. A study involving the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated certain anti-tobacco mosaic virus activities, indicating the compound's utility in combating viral infections (Chen et al., 2010).

Herbicidal Properties

The herbicidal applications of this compound derivatives have also been explored. Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides synthesized as potential inhibitors of D1 protease in plants showed moderate to good herbicidal activities, suggesting their potential use in agricultural settings (Hu et al., 2009).

Future Directions

Thiazoles and their derivatives continue to be an area of active research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives with enhanced biological activities and lesser side effects. Additionally, more in-depth studies on the mechanism of action, safety, and hazards of these compounds are needed.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2S/c12-6-2-1-3-8-9(6)14-11(18-8)15-10(16)7-4-5-13-17-7/h1-5H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHGFGZHTMUTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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